

N-Methylglycine Compounds: A Technical Guide to Potential Therapeutic Applications

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Compound of Interest

Compound Name: *N*-(2-Methoxyethyl)-*N*-methylglycine

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Abstract

N-methylglycine, an endogenous amino acid derivative more commonly known as sarcosine, has emerged as a molecule of significant interest in therapeutic research. Exhibiting a unique dual mechanism of action, it functions as both a competitive inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This activity potentiates NMDA receptor-mediated neurotransmission, a pathway implicated in the pathophysiology of several central nervous system disorders. Furthermore, alterations in sarcosine metabolism have been linked to the progression of certain cancers, particularly prostate cancer, highlighting its potential as both a biomarker and a therapeutic target. This technical guide provides an in-depth review of the current evidence for the therapeutic uses of N-methylglycine compounds, with a focus on schizophrenia, major depressive disorder, and prostate cancer. It includes a compilation of quantitative data from key clinical trials, detailed experimental protocols for assessing compound activity, and visualizations of the core signaling pathways.

Mechanism of Action

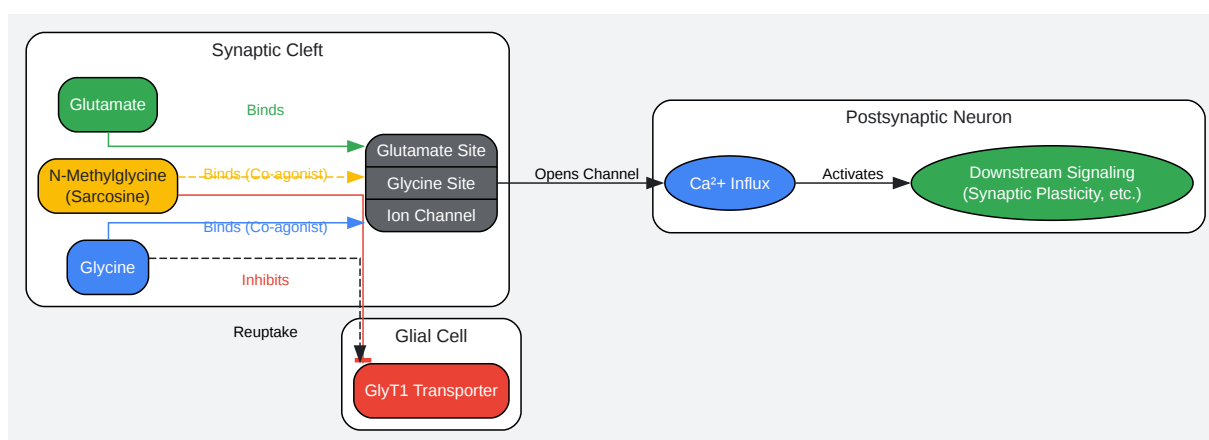
N-methylglycine's therapeutic potential stems primarily from its ability to modulate glutamatergic neurotransmission and its involvement in cellular metabolism.

Neuromodulation via the NMDA Receptor

The leading hypothesis for N-methylglycine's efficacy in neurological disorders is its ability to enhance signaling at the NMDA receptor, which is crucial for synaptic plasticity, learning, and memory.[1] A state of NMDA receptor hypofunction has been proposed as a key contributor to the symptoms of schizophrenia.[2] N-methylglycine potentiates NMDA receptor function through two synergistic mechanisms:

- **Glycine Transporter 1 (GlyT1) Inhibition:** GlyT1 is a glial transporter responsible for clearing glycine from the synaptic cleft. As a competitive inhibitor of GlyT1, N-methylglycine increases the synaptic concentration of glycine.[2][3]
- **NMDA Receptor Co-agonism:** Glycine is an obligatory co-agonist for the activation of the NMDA receptor, binding to its glycine modulatory site (GMS). N-methylglycine can also act directly as an agonist at this site, further promoting receptor activation in the presence of glutamate.[3]

This dual action leads to an overall enhancement of NMDA receptor-mediated signaling, which is thought to alleviate the negative and cognitive symptoms associated with schizophrenia.



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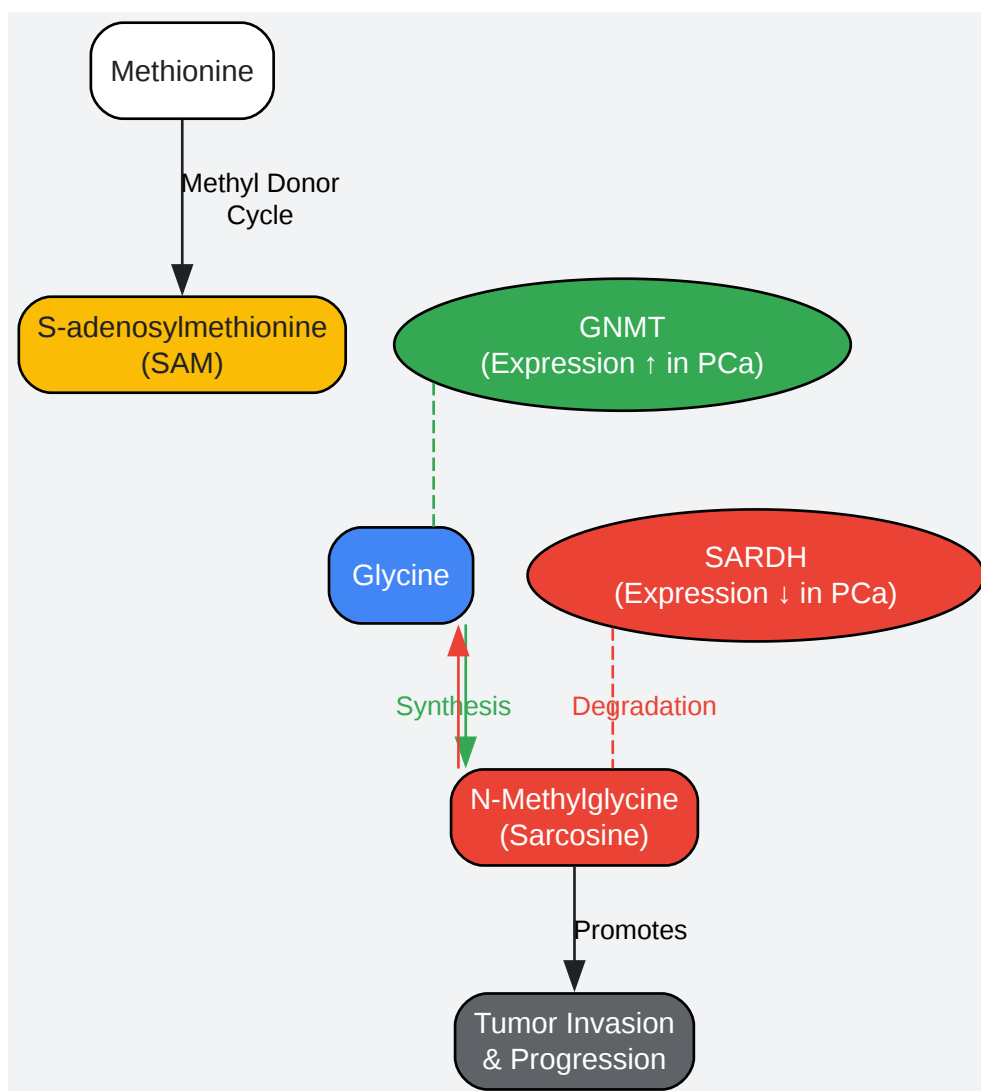
Caption: Dual mechanism of N-methylglycine at the glutamatergic synapse.

Altered Metabolism in Prostate Cancer

In the context of oncology, N-methylglycine has been identified as a metabolite that is significantly elevated during the progression of prostate cancer (PCa). Its metabolism is closely linked to one-carbon pathways. The core pathway involves two key enzymes:

- Glycine N-methyltransferase (GNMT): This enzyme catalyzes the synthesis of sarcosine from glycine using S-adenosylmethionine (SAM) as a methyl donor. Studies have shown that GNMT expression is often elevated in prostate cancer tissues.
- Sarcosine Dehydrogenase (SARDH): This enzyme is responsible for the degradation of sarcosine back into glycine. Its expression has been observed to be reduced in prostate tumors.

This enzymatic imbalance—increased synthesis via GNMT and decreased degradation via SARDH—leads to an accumulation of sarcosine in prostate cancer cells. Elevated sarcosine levels have been shown to promote cancer cell invasion and migration, implicating it as a key player in tumor progression.



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Caption: Sarcosine metabolic pathway in prostate cancer progression.

Clinical Evidence and Quantitative Data

Schizophrenia

N-methylglycine has been most extensively studied as an adjunctive therapy for schizophrenia, with a typical oral dose of 2 g/day. Multiple randomized controlled trials have demonstrated its efficacy in improving negative, positive, and cognitive symptoms.

Table 1: Summary of Key Clinical Trials of Adjunctive N-Methylglycine in Schizophrenia

Study	N	Duration	Antipsychotic	Primary Outcome Measure	Result (N-Methylglycine vs. Placebo)
Tsai et al. (2004)	38	6 weeks	Various	PANSS, SANS	Significant improvement in positive, negative, cognitive, and general symptoms.
Lane et al. (2005)	65	6 weeks	Risperidone	PANSS, SANS	Sarcosine group showed greater reduction in PANSS total scores (p=0.04) and SANS scores (p=0.007).
Lane et al. (2010)	60	6 weeks	Atypicals	PANSS, SANS, GAF, QOL	Superior to placebo on PANSS total (p=0.005), SANS (p=0.021), GAF (p=0.042), and QOL (p=0.025).

| Strzelecki et al. (2020) | 58 | 6 months | Various | PANSS, CDSS | Significant reduction in PANSS total (-13.2 vs. -2.3, p<0.001) and negative symptoms (-6.7 vs. -0.8, p<0.001). |

PANSS: Positive and Negative Syndrome Scale; SANS: Scale for the Assessment of Negative Symptoms; GAF: Global Assessment of Functioning; QOL: Quality of Life Scale; CDSS: Calgary Depression Scale for Schizophrenia.

Major Depressive Disorder (MDD)

The rationale for using N-methylglycine in MDD also stems from its role in modulating the glutamatergic system. While research is less extensive than in schizophrenia, preliminary studies suggest potential benefits as an adjunctive therapy.

Table 2: Summary of Clinical Trials of Adjunctive N-Methylglycine in MDD

Study	N	Duration	Primary Treatment	Primary Outcome Measure	Result (N-Methylglycine vs. Placebo/Comparator)
Huang et al. (2013)	40	6 weeks	Monotherapy vs. Citalopram	HAM-D, GAF	Sarcosine significantly improved HAM-D scores more than citalopram. Higher and faster remission rates.

| Padhan et al. (2024) | 60 | 8 weeks | SSRIs | MADRS, CGI | Mean reduction in MADRS score was significantly greater in the sarcosine group (-13.3 vs. -8.7, p=0.003).[4] |

HAM-D: Hamilton Depression Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale; CGI: Clinical Global Impression.

Prostate Cancer Biomarker Data

Studies have quantified sarcosine levels in various biological samples, correlating them with disease state. However, its utility as a standalone diagnostic or prognostic marker remains under investigation, with some conflicting reports in the literature.

Table 3: Quantitative Analysis of Sarcosine in Prostate Cancer

Study	Sample Type	Comparison Groups	Key Finding
Sreekumar et al. (2009)	Tissue	Benign vs. Localized PCa vs. Metastatic PCa	Sarcosine levels progressively increased with cancer progression.
Khan et al. (2013)	Tissue	Benign Adjacent (n=11) vs. Localized PCa (n=11)	Sarcosine levels were significantly elevated in localized PCa (p=0.0006).
Khan et al. (2013)	Urine Sediments	Biopsy-Negative vs. Biopsy-Positive PCa	Significantly elevated in PCa with an AUROC of 0.71.

| Jentzmik et al. (2011) | Tissue | Malignant (n=92) vs. Non-malignant (n=92) | Median sarcosine was ~7% higher in malignant tissue but was not associated with Gleason score or tumor stage. |

AUROC: Area Under the Receiver Operating Characteristic Curve.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of N-methylglycine is characterized by rapid absorption and a short half-life.

Table 4: Pharmacokinetic Parameters of Oral N-Methylglycine in Humans

Parameter	Value	Study Population
Tmax (Time to Peak Concentration)	~1.5 - 2.5 hours	22 stabilized patients with schizophrenia
t _{1/2} (Elimination Half-life)	~1 hour	22 stabilized patients with schizophrenia

| Kinetics | Linear | Doses of 2 g/day and 4 g/day |

Data from a preliminary open-label study by Weizman et al. (2015).[5]

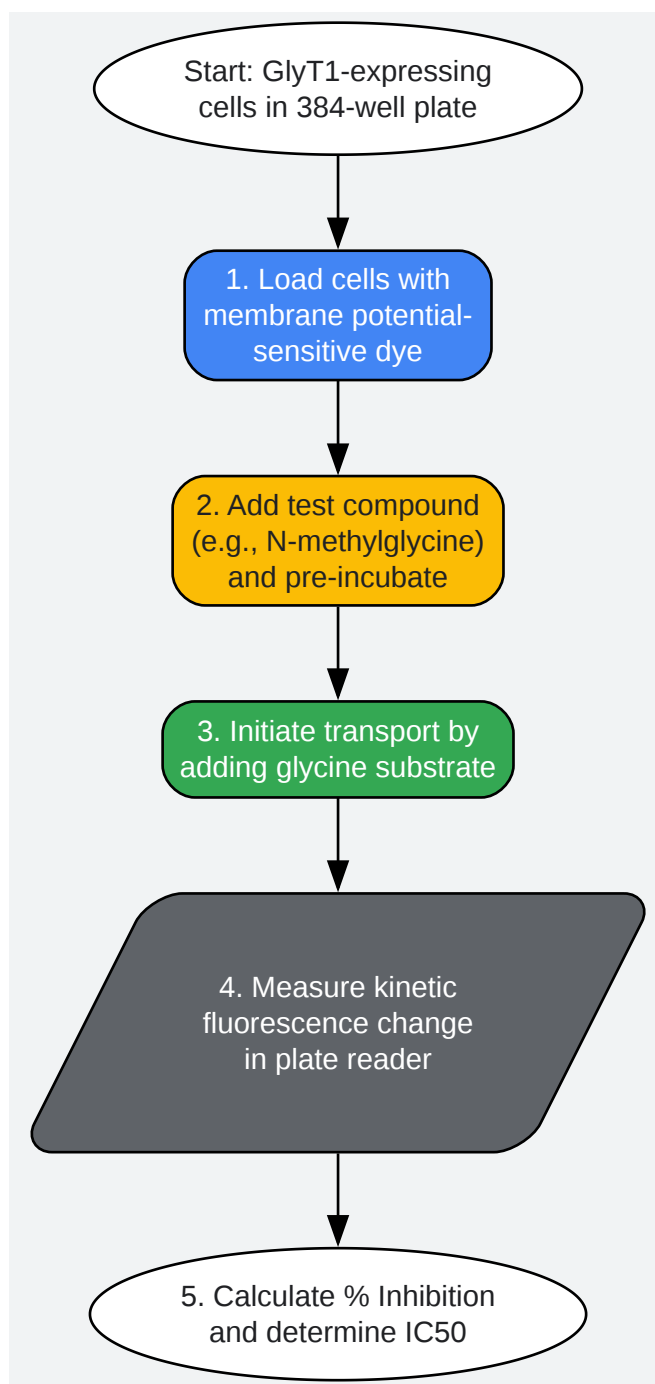
Across numerous clinical trials, N-methylglycine has been generally well-tolerated at doses of 2 g/day , with no significant side effects reported compared to placebo.[2] However, one case report noted the emergence of psychomotor agitation in a patient taking 2 g/day of sarcosine concomitantly with citalopram and quetiapine, which resolved upon dose reduction to 1 g/day , suggesting a potential for interaction.[6]

Experimental Protocols

Protocol 1: In Vitro GlyT1 Inhibition Assay (Cell-Based, Non-Radioactive)

This protocol outlines a fluorescence-based method to determine the inhibitory activity of test compounds on GlyT1, suitable for higher-throughput screening. The assay measures changes in membrane potential associated with the electrogenic activity of the transporter.

Workflow Diagram



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Caption: Workflow for a fluorescence-based GlyT1 inhibition assay.

Methodology

- Cell Culture: Seed CHO or HEK293 cells stably expressing human GlyT1 into black-walled, clear-bottom 384-well microplates. Culture until cells form a confluent monolayer.

- **Dye Loading:** On the day of the assay, remove the culture medium. Load the cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Blue Dye) dissolved in assay buffer (e.g., Hanks' Balanced Salt Solution), according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
- **Compound Addition:** Prepare serial dilutions of N-methylglycine compounds and controls in assay buffer. Transfer the compound dilutions to the cell plate and pre-incubate for 15-30 minutes at room temperature.
- **Transport Initiation:** Place the plate into a fluorescence plate reader equipped with a liquid handler (e.g., FLIPR, FlexStation). Initiate the transport reaction by adding a solution of glycine to all wells. The co-transport of Na⁺ and glycine through GlyT1 alters the membrane potential, causing a change in the dye's fluorescence.
- **Data Acquisition:** Monitor the fluorescence signal kinetically immediately before and after the addition of glycine.
- **Data Analysis:** The rate of fluorescence change is proportional to GlyT1 activity. Calculate the percentage of inhibition for each compound concentration relative to vehicle controls. Fit the concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Quantification of N-Methylglycine in Urine by LC-MS/MS

This protocol provides a robust method for the accurate quantification of N-methylglycine in human urine, employing a stable isotope-labeled internal standard.

Methodology

- **Materials and Reagents:**
 - N-methylglycine (Sarcosine) analytical standard
 - N-methylglycine-¹⁵N (Sarcosine-¹⁵N) as internal standard (IS)
 - Methanol (LC-MS grade)

- Formic acid (LC-MS grade)
- Ultrapure water
- Human urine samples
- Standard and Sample Preparation:
 - Prepare a stock solution of Sarcosine (1 mg/mL) and Sarcosine-¹⁵N (1 µg/mL) in water.
 - Generate a standard curve by spiking control urine with Sarcosine stock solution to achieve a concentration range (e.g., 10 ng/mL to 2000 ng/mL).
 - Thaw frozen patient urine samples at room temperature and centrifuge at 13,000 rpm for 10 minutes to pellet particulates.
- Extraction Procedure:
 - In a clean microcentrifuge tube, combine 100 µL of urine supernatant (or standard) with 10 µL of Sarcosine-¹⁵N internal standard solution.
 - Add 400 µL of ice-cold methanol to precipitate proteins.
 - Vortex for 30 seconds and incubate at -20°C for 20 minutes.
 - Centrifuge at 13,000 rpm for 15 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- LC-MS/MS Conditions:
 - LC System: UPLC/HPLC system.
 - Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended to achieve separation from isomers like alanine.

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Develop a gradient from high organic to high aqueous to retain and elute the polar analytes.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MRM Transitions: Monitor specific precursor-to-product ion transitions.
 - Sarcosine: e.g., m/z 90.1 \rightarrow 44.1
 - Sarcosine- ^{15}N (IS): e.g., m/z 91.1 \rightarrow 45.1
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio (Analyte/IS).
 - Construct a calibration curve by plotting the peak area ratio against the concentration for the standards using a weighted linear regression.
 - Determine the concentration of N-methylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Future Directions and Conclusion

N-methylglycine (sarcosine) stands as a promising therapeutic compound, particularly as an adjunctive treatment in schizophrenia and potentially major depressive disorder. Its favorable safety profile and clear mechanism of action make it an attractive candidate for further development. Future research should focus on larger, multi-center trials to confirm its efficacy, establish optimal dosing strategies, and explore its potential in patient subgroups, such as those with predominant negative symptoms. The development of novel N-methylglycine derivatives with improved pharmacokinetic properties or enhanced potency could represent a

significant advancement in the treatment of disorders associated with NMDA receptor hypofunction. In oncology, while the role of sarcosine as a standalone biomarker for prostate cancer is debated, its clear involvement in the metabolic reprogramming of cancer cells presents an opportunity for the development of therapies targeting the sarcosine synthesis pathway, such as GNMT inhibitors. Continued investigation into these pathways is critical to fully realize the therapeutic potential of N-methylglycine and its related compounds.

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